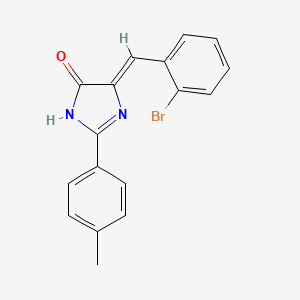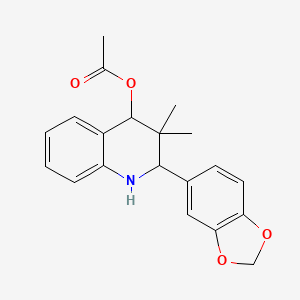![molecular formula C14H15BrO5 B11082864 5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11082864.png)
5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a brominated furan ring attached to a dioxane-dione core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves the use of Wittig reactions. These reactions are performed using various phosphoranes, such as phenyl (triphenylphosphoranylidene)ethanone and benzyl (triphenylphosphoranylidene)succinimide . The reaction conditions often include refluxing in solvents like DMSO and isolating the products through flash chromatography over silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, chlorinated, or aminated versions, depending on the reagents and conditions used.
Scientific Research Applications
5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The brominated furan ring and dioxane-dione core allow it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could interact with enzymes and receptors in novel ways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(5-Bromofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Uniqueness
Compared to similar compounds, 5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione stands out due to its unique dioxane-dione core and tert-butyl group
Properties
Molecular Formula |
C14H15BrO5 |
|---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H15BrO5/c1-13(2,3)14(4)19-11(16)9(12(17)20-14)7-8-5-6-10(15)18-8/h5-7H,1-4H3 |
InChI Key |
YCEAFPQNLPKKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)Br)C(=O)O1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B11082784.png)

![11-(2-iodophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11082791.png)
![Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate)](/img/structure/B11082795.png)
![3-amino-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11082806.png)
![12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11082819.png)
![ethyl 4-{[(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11082823.png)
![2-{[5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11082826.png)

![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082834.png)
![1a-acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11082836.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B11082838.png)
![3-tert-butyl-7-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11082846.png)

